molecular formula C15H14N4O5S2 B2802977 ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE CAS No. 431057-65-7

ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B2802977
CAS No.: 431057-65-7
M. Wt: 394.42
InChI Key: QCVHAZQEEKKOGP-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a thiazole-derived compound characterized by a 1,3-thiazol-4-yl core substituted with a methanethioyl-linked 4-nitroformamido group and an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c1-2-24-12(20)7-10-8-26-15(16-10)18-14(25)17-13(21)9-3-5-11(6-4-9)19(22)23/h3-6,8H,2,7H2,1H3,(H2,16,17,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVHAZQEEKKOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with thiourea to form the intermediate 4-nitrobenzoylthiourea. This intermediate then reacts with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like 4-nitrobenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit promising anticancer properties. Ethyl 2-[2-({[(4-nitrophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate has been investigated for its ability to inhibit cancer cell proliferation. For instance, research has shown that derivatives of thiazole can induce apoptosis in various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Thiazole derivatives are known for their effectiveness against bacteria and fungi, making this compound a candidate for further exploration in antibiotic development .

Enzyme Inhibition
this compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, enzyme assays have revealed that thiazole derivatives can act as inhibitors of phosphodiesterases, which are implicated in various diseases including cancer and cardiovascular disorders .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide. Compounds with similar thiazole structures have been shown to possess herbicidal and insecticidal properties. Field trials could explore its efficacy against common agricultural pests and weeds .

Plant Growth Regulation
Research indicates that thiazole derivatives can influence plant growth by modulating hormonal pathways. This compound may be investigated for its role as a plant growth regulator, enhancing crop yield and resilience to environmental stressors .

Materials Science Applications

Synthesis of Functional Materials
This compound can serve as a precursor in the synthesis of functional materials. Its unique chemical structure allows it to be integrated into polymer matrices or used to create nanocomposites with enhanced properties such as thermal stability and conductivity .

Sensor Development
Given its chemical reactivity, this compound may be utilized in the development of chemical sensors. Thiazole-based compounds are known for their ability to selectively bind to specific analytes, making them suitable for environmental monitoring applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; potential lead structure identified.
Antimicrobial Activity Effective against various bacterial strains; further testing recommended.
Pesticide Development Promising results in preliminary trials against pests; further field studies needed.
Sensor Development Potential for selective binding in environmental sensors; ongoing research required.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE

Structure: Shares the 1,3-thiazol-4-yl core and ethyl acetate group but replaces the nitroformamido-methanethioyl substituent with a formylamino group and an additional oxo (keto) group at the acetate position. Key Differences:

  • Absence of the nitro group reduces electron-withdrawing effects, which may alter reactivity in electrophilic substitution or redox reactions.

ETHYL 2-[2-[(4-MORPHOLIN-4-YLSULFONYLBENZOYL)AMINO]-1,3-THIAZOL-4-YL]ACETATE

Structure: Features a 4-morpholinosulfonylbenzamido substituent on the thiazole ring. Key Differences:

  • The morpholine sulfonyl group introduces strong electron-withdrawing and steric bulk, likely reducing metabolic stability compared to the nitroformamido group.
  • The benzoyl linkage may increase π-π stacking interactions in supramolecular assemblies .

ETHYL 2-(2-[(4-NITROBENZYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)ACETATE

Structure : Replaces the thiazole core with a 4,5-diphenylimidazole ring and substitutes a nitrobenzylsulfanyl group.
Key Differences :

  • The nitrobenzylsulfanyl group provides a distinct steric profile and redox sensitivity compared to the nitroformamido-methanethioyl substituent.
  • Increased molecular weight (473.54 g/mol) and lipophilicity due to diphenyl groups may affect membrane permeability .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE (Target) 1,3-Thiazole 4-Nitroformamido-methanethioyl, ethyl acetate Not provided High electron-withdrawing effects, thioamide
ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE 1,3-Thiazole Formylamino, oxoacetate Not provided Polar, keto-enol tautomerism
ETHYL 2-[2-[(4-MORPHOLIN-4-YLSULFONYLBENZOYL)AMINO]-1,3-THIAZOL-4-YL]ACETATE 1,3-Thiazole Morpholinosulfonylbenzamido Not provided Steric bulk, sulfonyl acidity
ETHYL 2-(2-[(4-NITROBENZYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOL-1-YL)ACETATE 1H-Imidazole 4-Nitrobenzylsulfanyl, diphenyl 473.54 Lipophilic, imidazole H-bonding

Research Implications and Gaps

  • Comparative solubility and stability studies are needed to evaluate the impact of substituents like oxo, sulfonyl, and nitro groups.
  • Structural characterization tools (e.g., X-ray crystallography via SHELX ) could resolve conformational differences between analogs.

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 318.39 g/mol

Structure

The compound features a thiazole ring, a nitrophenyl group, and an ethyl acetate moiety, which contribute to its biological activity.

The biological activity of Ethyl 2-[2-({[(4-nitrophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by facilitating electron transfer processes in microbial cells.
  • Anticancer Properties : Research suggests that thiazole derivatives can induce apoptosis in cancer cells. The compound may inhibit specific pathways involved in cell proliferation and survival, particularly in certain types of cancer.
  • Enzyme Inhibition : The formamide group may interact with enzymes involved in metabolic pathways, potentially leading to altered enzymatic activities that could be beneficial in treating metabolic disorders.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of similar compounds:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole-based compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In vitro studies reported that thiazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • In a controlled study, a derivative similar to this compound was tested against multiple bacterial strains.
    • Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli, suggesting potent antibacterial properties.
  • Case Study on Anticancer Effects :
    • A recent investigation assessed the effects of thiazole derivatives on human breast cancer cells (MCF-7).
    • The compound induced a dose-dependent decrease in cell viability with an IC50 value of 15 µM, indicating strong anticancer potential .

Data Table

PropertyValue
Molecular Weight318.39 g/mol
Antimicrobial MIC (E. coli)32 µg/mL
Anticancer IC50 (MCF-7)15 µM
SolubilitySoluble in DMSO

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